molecular formula C16H21NO5 B3003680 Foliosidine CAS No. 21300-44-7

Foliosidine

Cat. No.: B3003680
CAS No.: 21300-44-7
M. Wt: 307.34 g/mol
InChI Key: IUPYLWAXGAJZQC-UHFFFAOYSA-N
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Description

Foliosidine is an alkaloid compound with the molecular formula C16H21NO6 . It is isolated from the plant Haplophyllum foliosum, which belongs to the Rutaceae family . This compound has been studied for its unique chemical structure and potential pharmacological properties.

Mechanism of Action

The mechanism of action of foliosidine involves its interaction with various molecular targets and pathways. As a quinoline alkaloid, this compound can interact with enzymes and receptors in the body, leading to its pharmacological effects . The exact molecular targets and pathways involved in its action are still under investigation, but its structure suggests it may interact with similar targets as other quinoline-based compounds.

Comparison with Similar Compounds

Foliosidine is similar to other quinoline alkaloids, such as skimmianine, dubinidine, and graveoline . These compounds share a similar core structure but differ in their side chains and functional groups, which can lead to differences in their pharmacological properties. This compound is unique due to its specific side chain and the presence of a 1,2-diol chain in the 8-position

Properties

IUPAC Name

8-(2,3-dihydroxy-3-methylbutoxy)-4-methoxy-1-methylquinolin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO5/c1-16(2,20)13(18)9-22-11-7-5-6-10-12(21-4)8-14(19)17(3)15(10)11/h5-8,13,18,20H,9H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUPYLWAXGAJZQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(COC1=CC=CC2=C1N(C(=O)C=C2OC)C)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501347428
Record name 8-(2,3-Dihydroxy-3-methylbutoxy)-4-methoxy-1-methyl-2-quinolinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501347428
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21300-44-7
Record name 8-(2,3-Dihydroxy-3-methylbutoxy)-4-methoxy-1-methyl-2-quinolinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501347428
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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